
3-Aminopropyl pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropyl pyridine-3-carboxylate is an organic compound with a pyridine ring substituted with an aminopropyl group and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Aminopropyl pyridine-3-carboxylate can be synthesized through the reaction of pyridine-3-carboxylic anhydride with 3-aminopropanol in the presence of a condensing agent such as 4-(dimethylamino)pyridine . The reaction typically occurs under mild conditions and yields the desired product in good to high yields.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with efficient removal of by-products through aqueous workup .
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminopropyl pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Aminopropyl pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of polymers and nanomaterials
Mécanisme D'action
The mechanism of action of 3-Aminopropyl pyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The aminopropyl group can form hydrogen bonds and electrostatic interactions, while the carboxylate group can participate in coordination with metal ions. These interactions influence various biochemical pathways and molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyridine: Similar structure but lacks the carboxylate group.
Pyridine-3-carboxylic acid: Lacks the aminopropyl group but has similar reactivity.
Uniqueness
3-Aminopropyl pyridine-3-carboxylate is unique due to the presence of both the aminopropyl and carboxylate groups, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
120004-88-8 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-aminopropyl pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c10-4-2-6-13-9(12)8-3-1-5-11-7-8/h1,3,5,7H,2,4,6,10H2 |
Clé InChI |
LIUWCNMNUTUEHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


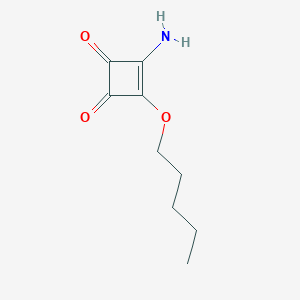
![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)
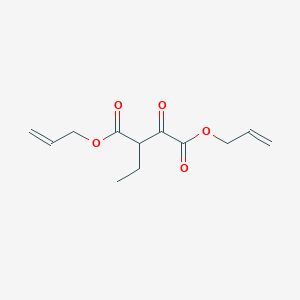
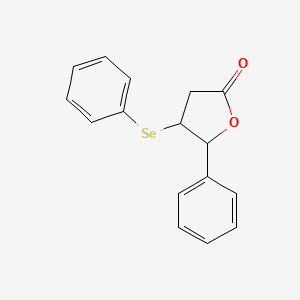
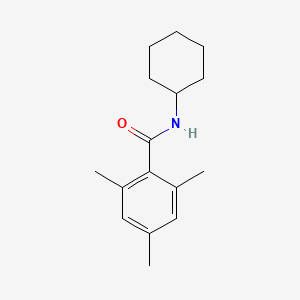
![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![1,2-Ethanediamine, N,N-dimethyl-N'-[1-(3-pyridinyl)ethyl]-](/img/structure/B14281229.png)
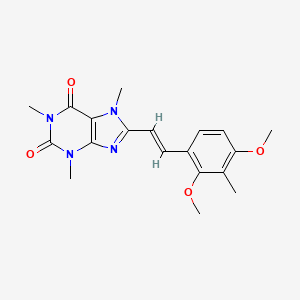
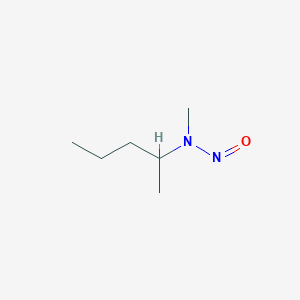
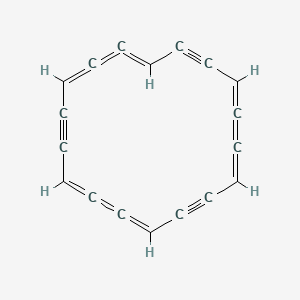
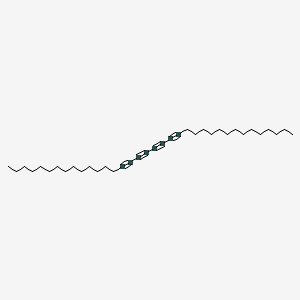
![N-[Bis(4-methylphenyl)methyl]formamide](/img/structure/B14281275.png)
![[2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propanoyl] 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexoxy)propaneperoxoate](/img/structure/B14281279.png)

